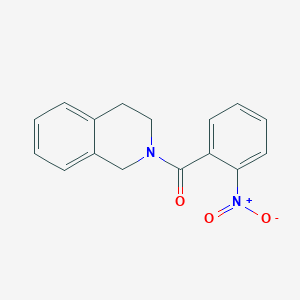

![molecular formula C22H24N4O4S B5521270 N-(3-acetylphenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5521270.png)

N-(3-acetylphenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical compound belongs to a class of compounds with potential biological activities, including synthesized derivatives of acetamide. These compounds are often explored for their diverse chemical and physical properties, making them subjects of interest in organic and medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, including acetylation, ethylation, and condensation processes. For instance, Gong Fenga (2007) detailed a synthesis process starting from m-nitro acetophenone, involving reduction, acetylation, ethylation, and condensation to achieve a high overall yield (Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using spectroscopic methods such as IR, NMR, and sometimes crystallographic studies to determine the spatial arrangement of atoms within the molecule. For example, a study by Xue et al. (2008) employed single-crystal X-ray diffraction to characterize the crystal structure of a triazole-thione derivative (Xue et al., 2008).

Chemical Reactions and Properties

Compounds of this class can participate in various chemical reactions, including cycloaddition reactions, as demonstrated by Raveendra K. Hunnur et al. (2005), where 3-(4-acetylphenyl)sydnone undergoes cycloaddition to yield pyrazole derivatives (Raveendra K. Hunnur et al., 2005).

科学的研究の応用

Cholinesterase Inhibition and Molecular Docking Studies

Research on new N-aryl derivatives of 1,2,4-triazole compounds, including structures related to the query compound, has shown moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating conditions like Alzheimer's disease. Molecular docking studies support these findings by highlighting favorable binding interactions with the enzymes' active sites (Riaz et al., 2020).

Synthesis and Improvement Techniques

Efforts to synthesize and improve the technical methods for related acetamide compounds demonstrate the importance of efficient synthetic pathways for producing high-purity compounds. These methods include reduction, acetylation, ethylation, and condensation, contributing to scalable production processes (Gong Fenga, 2007).

Anticancer Drug Synthesis

The synthesis of acetamide derivatives with potential anticancer activity, targeting specific receptors like the VEGFr receptor, showcases the role of acetamide-based compounds in developing new oncological treatments. Structural elucidation and in silico modeling studies confirm the anticancer potential of these compounds (Sharma et al., 2018).

Potential Pesticide Applications

Research on N-derivatives of phenoxyacetamide as potential pesticides highlights the diverse applications of acetamide derivatives in agriculture. X-ray powder diffraction characterizes these organic compounds, suggesting their use in developing new pesticide formulations (Olszewska et al., 2011).

特性

IUPAC Name |

N-(3-acetylphenyl)-2-[[5-(3,4-dimethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-5-26-21(16-9-10-18(29-3)19(12-16)30-4)24-25-22(26)31-13-20(28)23-17-8-6-7-15(11-17)14(2)27/h6-12H,5,13H2,1-4H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFFRNKCWDNYTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-hydroxy-3-methylbutyl)-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5521187.png)

![3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5521198.png)

![4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5521206.png)

![2-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5521212.png)

![N-(3,5-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5521237.png)

![N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B5521248.png)

![4-[(2-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5521251.png)

![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5521259.png)

![5-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-3-furoic acid](/img/structure/B5521279.png)

![3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521282.png)